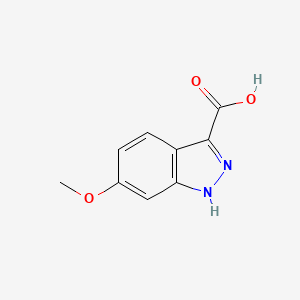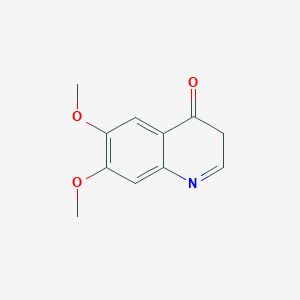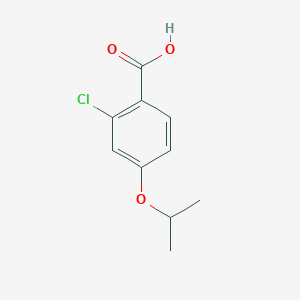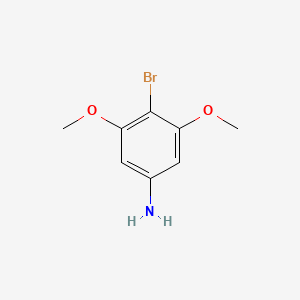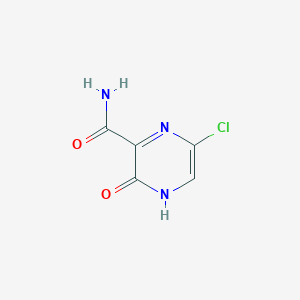
6-Chloro-3-hydroxypyrazine-2-carboxamide
Vue d'ensemble
Description
6-Chloro-3-hydroxypyrazine-2-carboxamide (6-Cl-HPCA) is a chemical compound that has been studied extensively in recent years. It is a member of the hydroxypyrazine family and is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). 6-Cl-HPCA has been investigated for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and pain.
Applications De Recherche Scientifique
Photocatalytic Decomposition
Research indicates that 6-Chloro-3-hydroxypyrazine-2-carboxamide plays a role in the photocatalytic decomposition process. Studies have found that certain compounds, including variations of chloro-hydroxypyrazine-carboxamide, can decompose under specific conditions like illumination or sonolysis, producing intermediates like hydroxy-diamino-s-triazine among others. This decomposition is critical in environmental applications such as water treatment and pollution control (Hiskia et al., 2001).
RNA Polymerase Inhibition
6-Fluoro-3-hydroxypyrazine-2-carboxamide, a variant of this compound, has been identified as a potent RNA polymerase inhibitor. This makes it highly effective against RNA viruses both in vitro and in vivo, indicating its potential for therapeutic applications in antiviral drug development (Shi et al., 2014).
Synthesis of Pteridines
The compound is also involved in the synthesis of pteridines, a class of heterocyclic compounds with various biological activities. Studies have demonstrated methods to convert 3-aminopyrazine-2-carboxamide into various pteridines, utilizing 6-chloro-derivatives of amidine, which is a key step in the synthesis of these biologically active compounds (Albert & Ota, 1971).
Antimicrobial Activity
Alkylamino derivatives of N-benzylpyrazine-2-carboxamide, which include chloro derivatives, have shown significant antimicrobial activity. This includes potent activity against Mycobacterium tuberculosis and other mycobacterial strains, as well as activity against certain Gram-positive bacterial strains. Such derivatives indicate the potential of chloro-hydroxypyrazine-carboxamides in developing new antimicrobial agents (Servusová-Vaňásková et al., 2015).
Corrosion Inhibition
N-hydroxypyrazine-2-carboxamide, closely related to this compound, has been identified as a new and effective corrosion inhibitor for mild steel in acidic media. Its use as a corrosion inhibitor is promising for industrial applications, particularly in protecting metal surfaces from corrosive environments (Dewangan et al., 2022).
Mécanisme D'action
Target of Action
The primary target of 6-Chloro-3-hydroxypyrazine-2-carboxamide is the viral RNA-dependent RNA polymerase . This enzyme is essential for viral replication, making it a crucial target for antiviral drugs .
Mode of Action
This compound functions by inhibiting the viral RNA-dependent RNA polymerase . The viral RNA polymerase mistakenly recognizes the structure of this compound as a purine nucleotide (adenosine and guanosine), leading to the inhibition of the enzyme .
Biochemical Pathways
The inhibition of the viral RNA-dependent RNA polymerase by this compound disrupts the replication of the virus . This disruption affects the viral replication pathway, leading to a decrease in the number of viruses produced.
Pharmacokinetics
This compound has a pharmacokinetic profile characterized by high oral bioavailability and low clearance . This means that a significant proportion of the drug is absorbed into the bloodstream when taken orally, and it is eliminated from the body at a relatively slow rate. These properties contribute to the drug’s effectiveness and duration of action.
Result of Action
The result of the action of this compound is the inhibition of viral replication . By inhibiting the viral RNA-dependent RNA polymerase, the drug prevents the virus from replicating its RNA and thus, from producing more viruses. This leads to a decrease in the viral load in the body.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the drug should be stored in an inert atmosphere at a temperature between 2-8°C These conditions help maintain the stability and efficacy of the drug
Analyse Biochimique
Biochemical Properties
6-Chloro-3-hydroxypyrazine-2-carboxamide plays a significant role in biochemical reactions, particularly as an antiviral agent. It interacts with various enzymes, proteins, and other biomolecules. One of its primary interactions is with RNA polymerase, where it acts as an inhibitor . This inhibition prevents the replication of RNA viruses, making it a potent antiviral agent . The compound’s interaction with RNA polymerase involves binding to the enzyme’s active site, thereby blocking the transcription process .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting the replication of RNA viruses within the cells . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s antiviral activity leads to the suppression of viral gene expression, thereby preventing the virus from hijacking the host cell’s machinery . Additionally, it can induce changes in cellular metabolism by altering the energy balance within infected cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly RNA polymerase . By binding to the active site of RNA polymerase, the compound inhibits the enzyme’s activity, preventing the transcription of viral RNA . This inhibition disrupts the viral replication cycle, thereby exerting its antiviral effects . Additionally, the compound may also influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, such as -20°C for up to three years in powder form and -80°C for one year in solvent . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained antiviral activity, although the exact duration of its effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antiviral activity without significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies indicate that careful dosage optimization is necessary to maximize the compound’s therapeutic benefits while minimizing its toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its antiviral activity . The compound interacts with enzymes such as RNA polymerase, which plays a crucial role in the replication of RNA viruses . Additionally, it may affect metabolic flux and metabolite levels within infected cells by altering the activity of key metabolic enzymes . These interactions contribute to the compound’s overall antiviral efficacy and its impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its antiviral activity . The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cells, it localizes to specific compartments, such as the cytoplasm and nucleus, where it exerts its antiviral effects . The compound’s distribution within tissues is influenced by factors such as its solubility, stability, and interactions with cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound is directed to specific compartments or organelles within the cells, such as the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that guide the compound to its site of action . The compound’s activity is influenced by its subcellular localization, as it needs to be in proximity to its target biomolecules, such as RNA polymerase, to exert its antiviral effects .
Propriétés
IUPAC Name |
5-chloro-2-oxo-1H-pyrazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-2-1-8-5(11)3(9-2)4(7)10/h1H,(H2,7,10)(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERRFWUVFFKJNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=O)N1)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627518 | |
| Record name | 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
259793-90-3 | |
| Record name | 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Benzo[b]thiophen-4-yl)ethanone](/img/structure/B1358674.png)
![1-Fluoro-3-[(4-iodophenoxy)methyl]benzene](/img/structure/B1358675.png)
